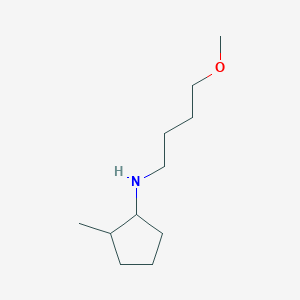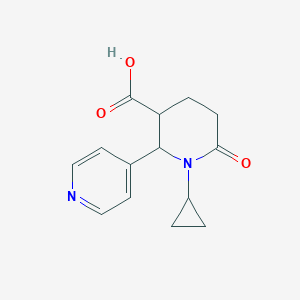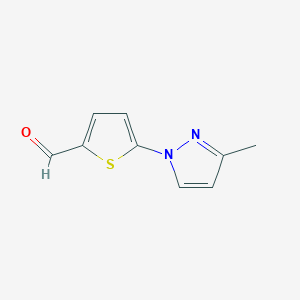![molecular formula C7H12N2OS B13261694 6-Methyl-3-oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B13261694.png)
6-Methyl-3-oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine is a spirocyclic compound with a unique structure that includes oxygen, sulfur, and nitrogen atoms. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a spirocyclic precursor can yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to produce the compound on a larger scale. These methods often require optimization of reaction parameters to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spirocyclic structure or to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution at the nitrogen atom can introduce various substituents, leading to a diverse range of derivatives .
Scientific Research Applications
6-Methyl-3-oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Methyl-3-oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
7-Oxa-1-thia-4-azaspiro[4.4]nonane: A similar spirocyclic compound with a different substitution pattern.
8-Thia-1-azaspiro[4.5]decane: Another spirocyclic compound with a larger ring structure.
1-Azaspiro[4.4]nonane: A simpler spirocyclic compound without the oxygen and sulfur atoms.
Uniqueness
6-Methyl-3-oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine is unique due to its specific combination of oxygen, sulfur, and nitrogen atoms within a spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C7H12N2OS |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
6-methyl-3-oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine |
InChI |
InChI=1S/C7H12N2OS/c1-5-7(2-3-11-5)4-10-6(8)9-7/h5H,2-4H2,1H3,(H2,8,9) |
InChI Key |
MCSRMAWGUQWCEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCS1)COC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13261616.png)






![1-[(5-Methoxypyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13261688.png)
![N-[2-(Thiophen-2-yl)ethyl]cyclobutanamine](/img/structure/B13261690.png)

![2,2,2-trifluoro-N-[4-(3-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B13261700.png)
![1-[2-Amino-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B13261711.png)
![2-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol](/img/structure/B13261716.png)
![3-[1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine](/img/structure/B13261723.png)
